molecular formula C19H21N5OS B2951498 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 898624-69-6

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No. B2951498
CAS RN: 898624-69-6
M. Wt: 367.47
InChI Key: OQZRDGYTNIZNSO-UHFFFAOYSA-N
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Description

“2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” is a chemical compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry. Triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of these compounds often involves reactions with appropriate hydrazide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as NMR and MS analysis . Comparative analysis of selected bond angles can be obtained from SCXRD and DFT methods .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the interconversion of different redox states can be analyzed spectroelectrochemically .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be obtained .

Advantages and Limitations for Lab Experiments

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has been extensively studied in various cancer cell lines and has shown promising results in inducing apoptosis in these cells. However, this compound has also been shown to have off-target effects, which can lead to toxicity in normal cells. This compound has also been shown to induce thrombocytopenia, which limits its use as a therapeutic agent.

Future Directions

Future research on 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide should focus on developing more specific inhibitors of Bcl-2, Bcl-XL, and Bcl-w that have fewer off-target effects. Additionally, research should focus on developing combination therapies that include this compound with other chemotherapeutic agents to enhance its therapeutic efficacy. Finally, research should focus on developing biomarkers that can predict the response of cancer cells to this compound, which can help in identifying patients who are likely to benefit from this compound treatment.

Synthesis Methods

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with 2-bromo-N-(2-ethylphenyl)acetamide in the presence of a base to form the intermediate this compound. The intermediate is then subjected to a series of reactions to form the final product this compound.

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-XL, and Bcl-w. This compound has been tested in various cancer cell lines and has shown promising results in inducing apoptosis in these cells.

Safety and Hazards

While there are no explicit toxicity data reported for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide”, it’s important to handle it with care as it may pose potential risks to human health . It’s recommended to read and follow relevant safety instructions and take appropriate protective measures to ensure safety .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-15-10-6-7-11-16(15)21-18(25)13-26-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZRDGYTNIZNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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